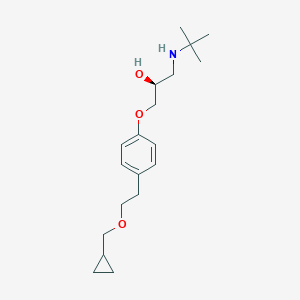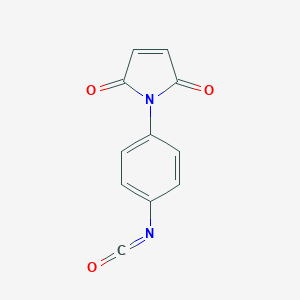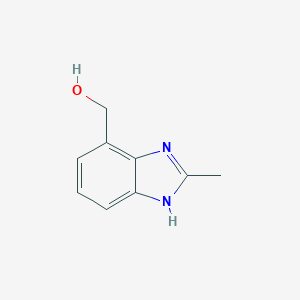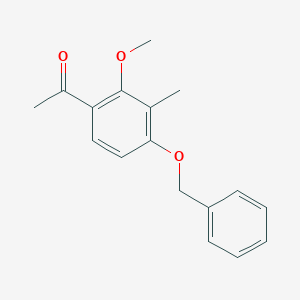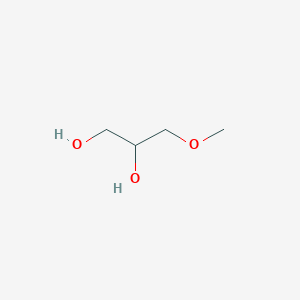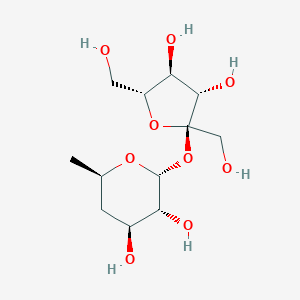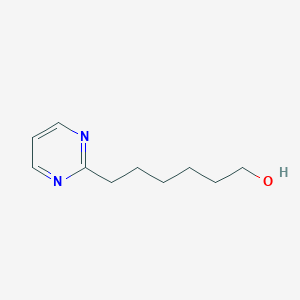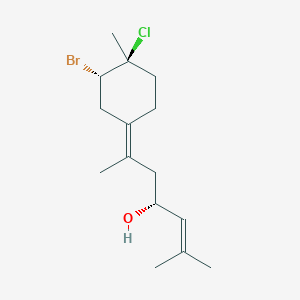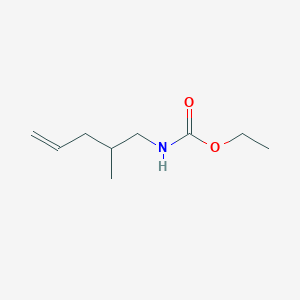
Ethyl (2-methylpent-4-en-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2-methylpent-4-enyl)carbamate is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. This compound belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various applications, including pharmaceuticals, agriculture, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-methylpent-4-enyl)carbamate can be achieved through several methods. One common approach involves the reaction of an appropriate amine with an ethyl chloroformate in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of ethyl N-(2-methylpent-4-enyl)carbamate often involves large-scale synthesis using similar methods as in laboratory settings. The process may include additional steps for purification and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(2-methylpent-4-enyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Ethyl N-(2-methylpent-4-enyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl N-(2-methylpent-4-enyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes, leading to the disruption of normal cellular functions. This mechanism is similar to other carbamates, which are known to inhibit acetylcholinesterase, an enzyme critical for nerve function .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate:
Methyl carbamate: Another related compound with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group, offering different chemical and biological properties.
Uniqueness
Ethyl N-(2-methylpent-4-enyl)carbamate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its branched alkyl chain and carbamate functional group make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
112476-23-0 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
ethyl N-(2-methylpent-4-enyl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-4-6-8(3)7-10-9(11)12-5-2/h4,8H,1,5-7H2,2-3H3,(H,10,11) |
Clave InChI |
GNSWLAQQPSSERE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC(C)CC=C |
SMILES canónico |
CCOC(=O)NCC(C)CC=C |
Sinónimos |
Carbamic acid, (2-methyl-4-pentenyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



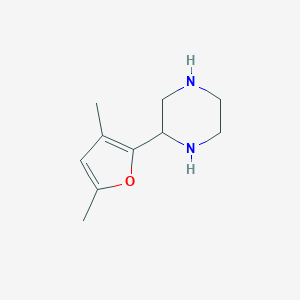

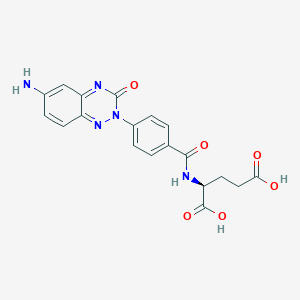
![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)
